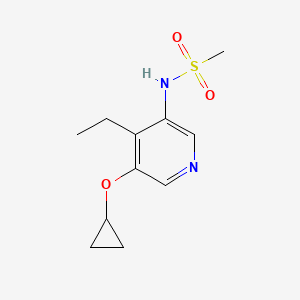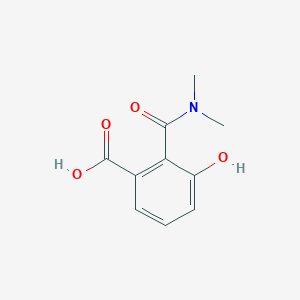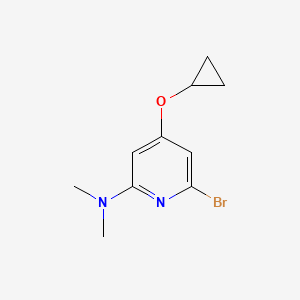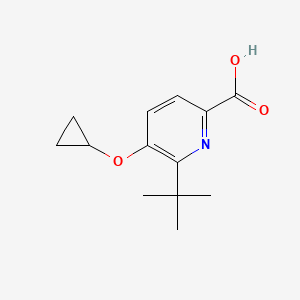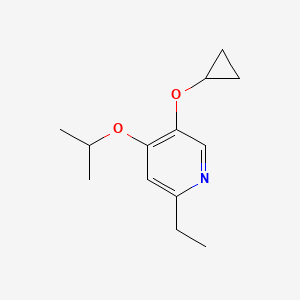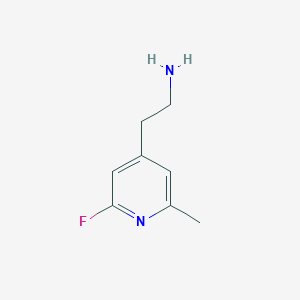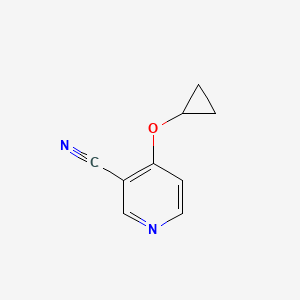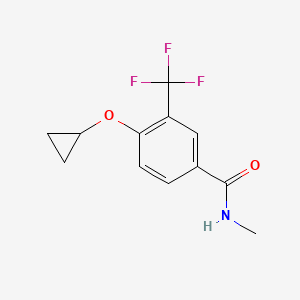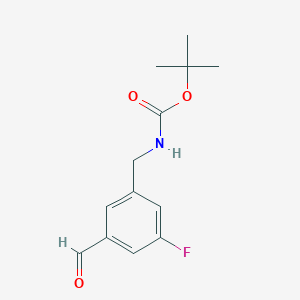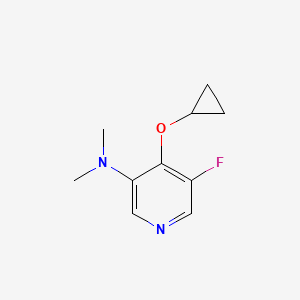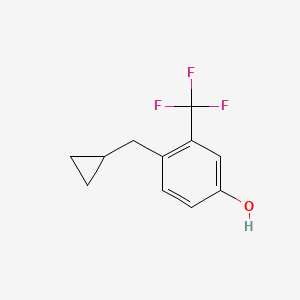
4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopropylmethyl group and a trifluoromethyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of phenol derivatives using trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation . The cyclopropylmethyl group can be introduced through a cyclopropanation reaction involving the corresponding alkene and a cyclopropylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation and cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The trifluoromethyl and cyclopropylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Applications De Recherche Scientifique
4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenol group can participate in hydrogen bonding and other interactions with target proteins or enzymes, potentially modulating their activity. The cyclopropylmethyl group can introduce steric effects that influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenol: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
4-(Cyclopropylmethyl)phenol: Lacks the trifluoromethyl group, affecting its lipophilicity and reactivity.
4-(Cyclopropylmethyl)-3-methylphenol: Contains a methyl group instead of a trifluoromethyl group, leading to different steric and electronic effects.
Uniqueness
4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol is unique due to the combination of the trifluoromethyl and cyclopropylmethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropylmethyl group introduces steric effects that can influence the compound’s reactivity and binding interactions .
Propriétés
Formule moléculaire |
C11H11F3O |
|---|---|
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
4-(cyclopropylmethyl)-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10-6-9(15)4-3-8(10)5-7-1-2-7/h3-4,6-7,15H,1-2,5H2 |
Clé InChI |
FELQEDLZDYKTGR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2=C(C=C(C=C2)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


